N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide
Overview
Description
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide is a complex organic compound that features a glycinamide backbone with various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines.
Substitution Reactions: Introduction of the 4-chlorophenyl, 4-methoxyphenylsulfonyl, and 3-(trifluoromethyl)phenyl groups can be done through nucleophilic substitution reactions.
Coupling Reactions: Use of coupling agents like EDCI or DCC to link the substituted phenyl groups to the glycinamide backbone.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the glycinamide backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Explored for its potential as a therapeutic agent, particularly in targeting specific pathways or receptors.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Chemical Engineering: Applied in processes requiring specific chemical transformations.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Affecting biochemical pathways by interacting with key regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinamide
- N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly affect its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O4S/c1-32-19-9-11-20(12-10-19)33(30,31)28(18-7-5-16(23)6-8-18)14-21(29)27-17-4-2-3-15(13-17)22(24,25)26/h2-13H,14H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEXFBGPLLRFKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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